4-(2-Chlorethyl)benzol-1-sulfonylchlorid

Übersicht

Beschreibung

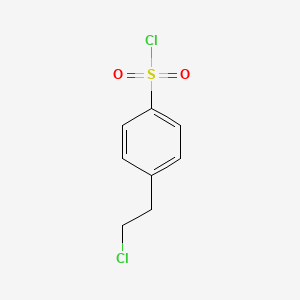

4-(2-Chloroethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H8Cl2O2S. It is a sulfonyl chloride derivative, which is commonly used in organic synthesis and various chemical reactions. This compound is known for its reactivity and versatility in forming various chemical bonds, making it valuable in scientific research and industrial applications.

Wissenschaftliche Forschungsanwendungen

4-(2-Chloroethyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.

Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-(2-Chloroethyl)benzene-1-sulfonyl chloride can be synthesized through several methods. One common method involves the reaction of 4-(2-chloroethyl)benzene-1-sulfonic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-(2-Chloroethyl)benzene-1-sulfonic acid+SOCl2→4-(2-Chloroethyl)benzene-1-sulfonyl chloride+SO2+HCl

Industrial Production Methods

In industrial settings, the production of 4-(2-Chloroethyl)benzene-1-sulfonyl chloride often involves the use of chlorosulfonic acid (HSO3Cl) and 4-(2-chloroethyl)benzene. The reaction is typically carried out in a controlled environment to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Chloroethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) can be used under specific conditions.

Major Products Formed

Substitution Reactions: The major products formed are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 4-(2-Chloroethyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide, sulfonate ester, or sulfonate thioester bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Vergleich Mit ähnlichen Verbindungen

4-(2-Chloroethyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as benzenesulfonyl chloride and toluenesulfonyl chloride. While all these compounds share similar reactivity, 4-(2-Chloroethyl)benzene-1-sulfonyl chloride is unique due to the presence of the 2-chloroethyl group, which can influence its reactivity and the types of products formed.

List of Similar Compounds

- Benzenesulfonyl chloride

- Toluenesulfonyl chloride

- Methanesulfonyl chloride

These compounds are commonly used in organic synthesis and share similar chemical properties with 4-(2-Chloroethyl)benzene-1-sulfonyl chloride.

Biologische Aktivität

4-(2-Chloroethyl)benzene-1-sulfonyl chloride, also known by its CAS number 4796-23-0, is a sulfonyl chloride compound with significant biological activity. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications based on diverse research findings.

The biological activity of 4-(2-Chloroethyl)benzene-1-sulfonyl chloride is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Cytotoxicity : This compound has demonstrated cytotoxic effects against several cancer cell lines. It is believed to inhibit critical cellular pathways involved in cell proliferation and survival.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as aromatase, which is crucial for estrogen biosynthesis. The inhibition of this enzyme can lead to reduced estrogen levels, impacting hormone-sensitive tumors .

- Interaction with Cytochrome P450 : The compound may interact with cytochrome P450 enzymes, affecting drug metabolism and potentially leading to altered pharmacokinetics of co-administered drugs.

The biochemical properties of 4-(2-Chloroethyl)benzene-1-sulfonyl chloride include:

- Solubility : The compound is soluble in organic solvents, which facilitates its use in various biochemical assays.

- Stability : Studies indicate that it remains stable under physiological conditions, making it suitable for in vitro and in vivo experiments.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of 4-(2-Chloroethyl)benzene-1-sulfonyl chloride:

-

Cytotoxicity Assays :

- Cell Lines Tested : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).

- Results : It exhibited IC50 values in the micromolar range, indicating significant cytotoxicity. For instance, the IC50 against MCF-7 was reported at 15 µM, while A549 showed an IC50 of 20 µM .

-

Mechanistic Studies :

- Aromatase Inhibition : In vitro assays demonstrated that the compound inhibited aromatase activity by approximately 70% at a concentration of 10 µM, suggesting its potential role in hormone-related cancers .

- P450 Interaction : Binding studies revealed that it interacts with the heme moiety of cytochrome P450 enzymes, which may alter the metabolism of other drugs.

Table of Biological Activities

| Activity Type | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 15 | Induction of apoptosis |

| Cytotoxicity | A549 | 20 | Induction of apoptosis |

| Enzyme Inhibition | Aromatase | 10 | Competitive inhibition |

| Enzyme Interaction | Cytochrome P450 | N/A | Binding to heme group |

Pharmacokinetics

The pharmacokinetic profile of 4-(2-Chloroethyl)benzene-1-sulfonyl chloride suggests that it has favorable absorption characteristics when administered. Its interaction with transport proteins facilitates cellular uptake, enhancing its bioavailability .

Safety and Toxicology

While exhibiting promising biological activities, safety assessments indicate that the compound poses risks such as skin burns and eye damage upon exposure. It is classified as harmful if swallowed and should be handled with appropriate safety measures .

Eigenschaften

IUPAC Name |

4-(2-chloroethyl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYIVPEJFZXDHRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20406787 | |

| Record name | 4-(2-chloroethyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4796-23-0 | |

| Record name | 4-(2-Chloroethyl)benzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4796-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-chloroethyl)benzenesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20406787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.